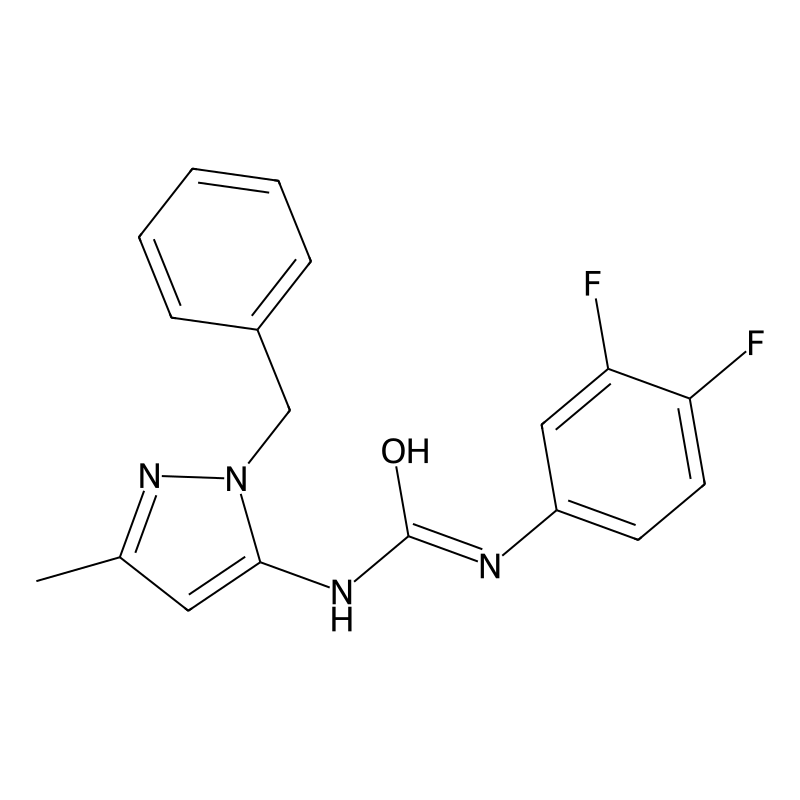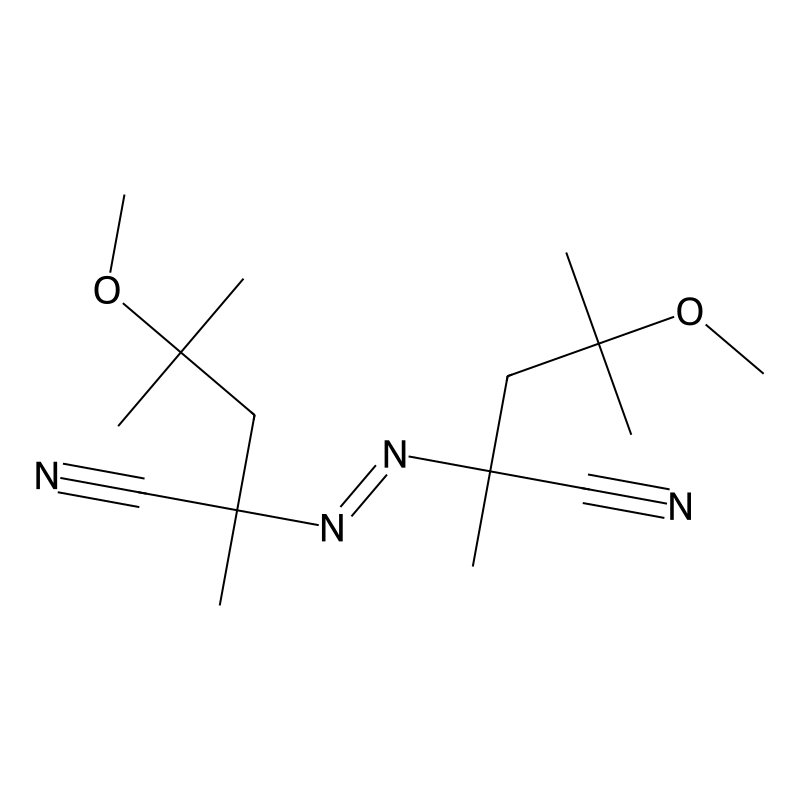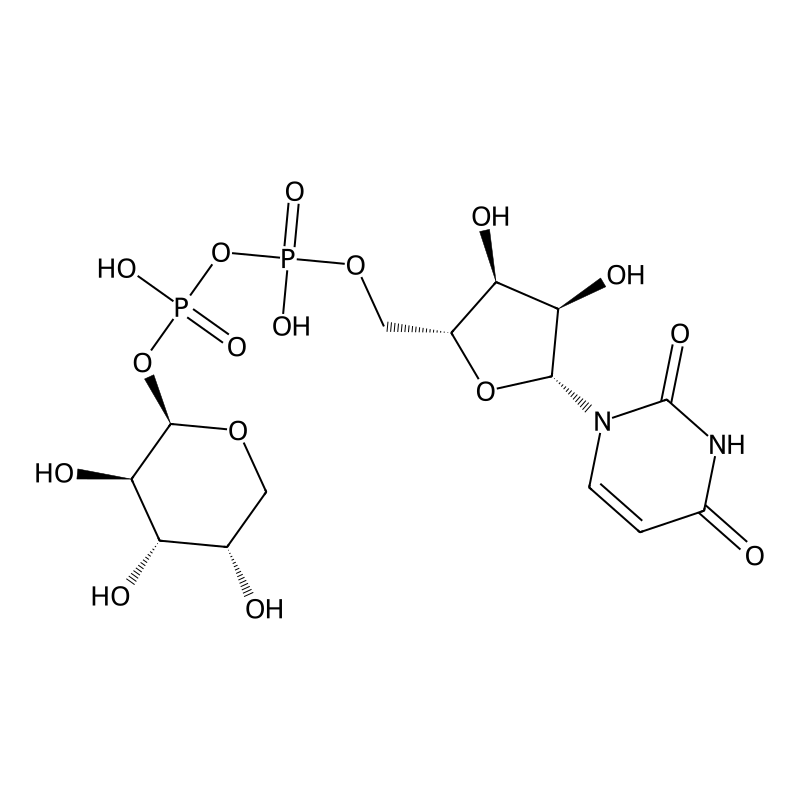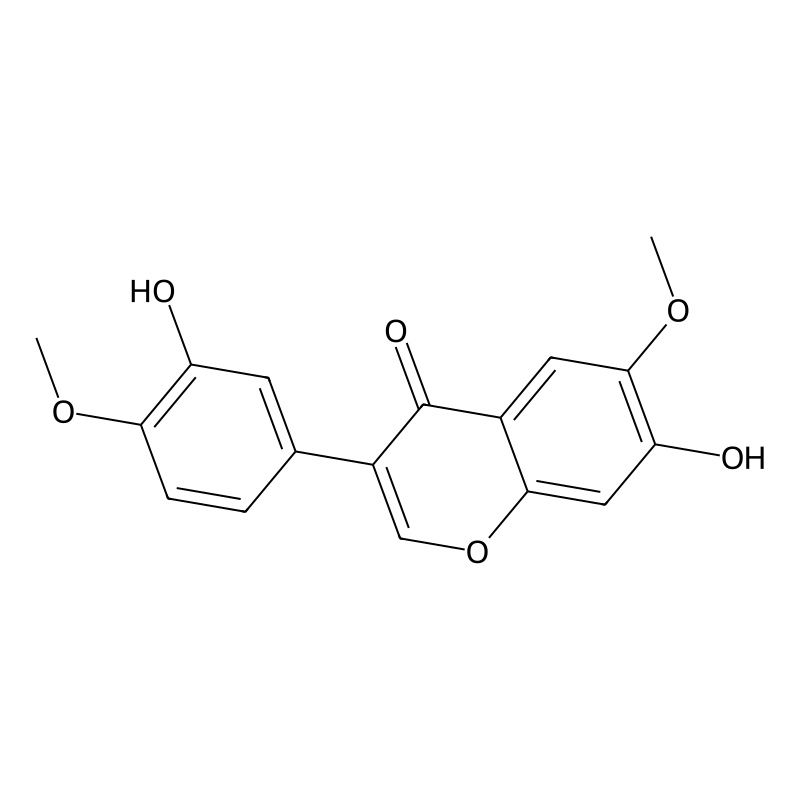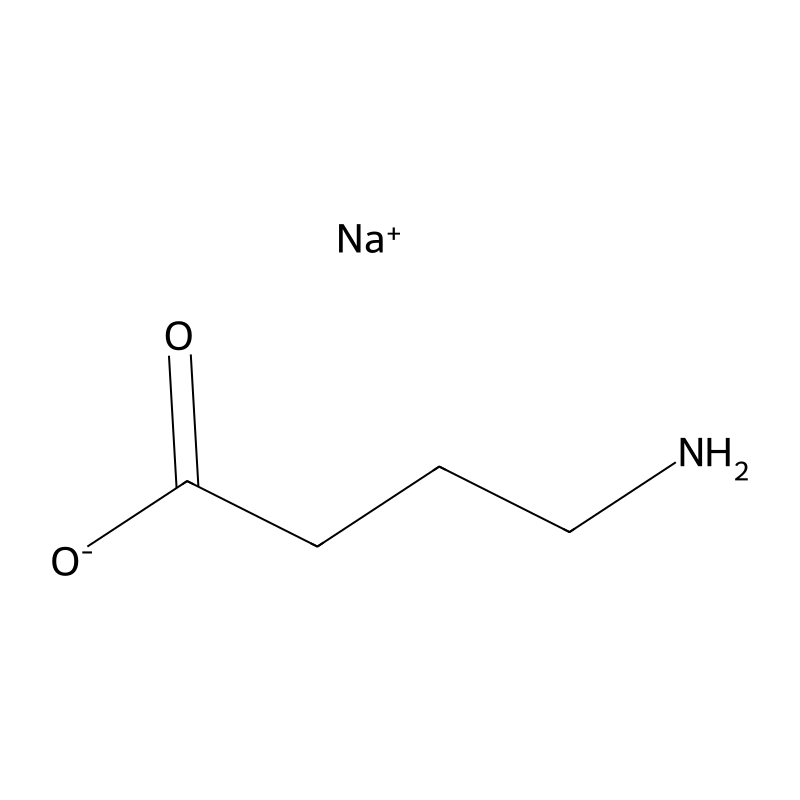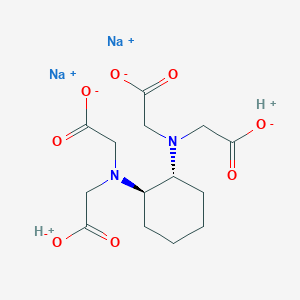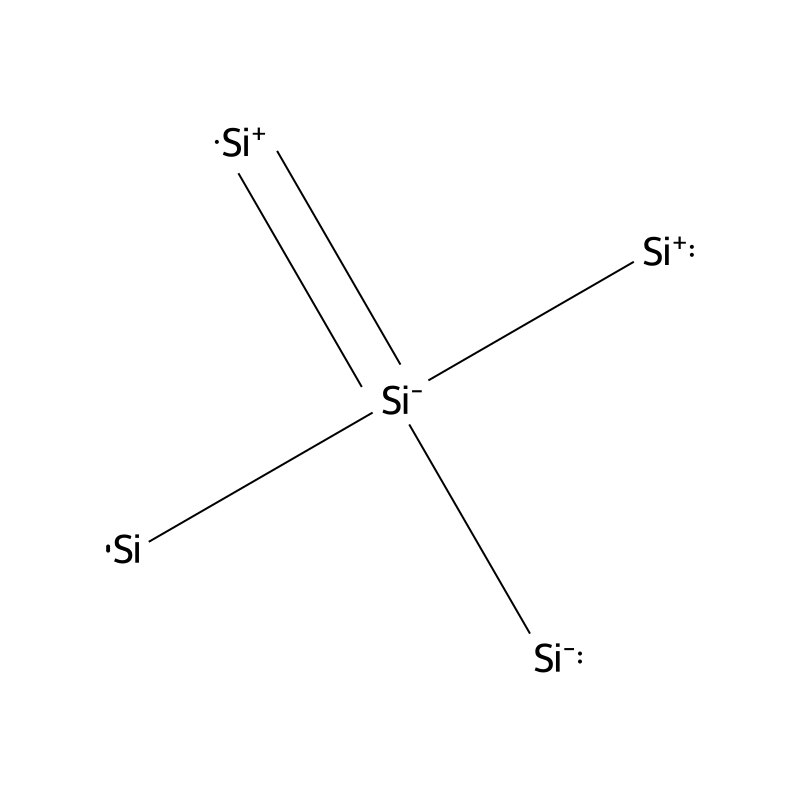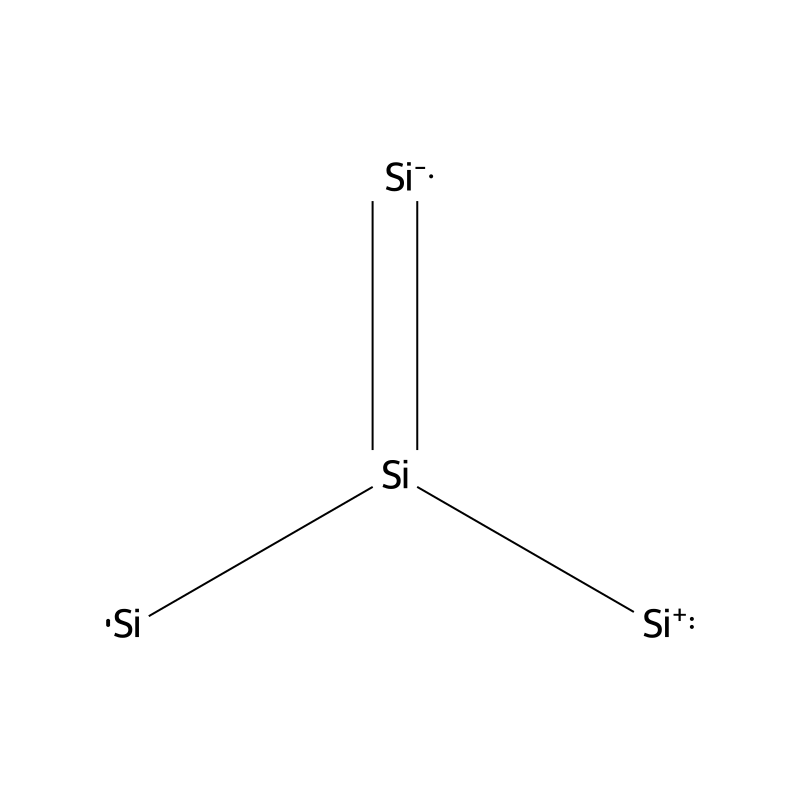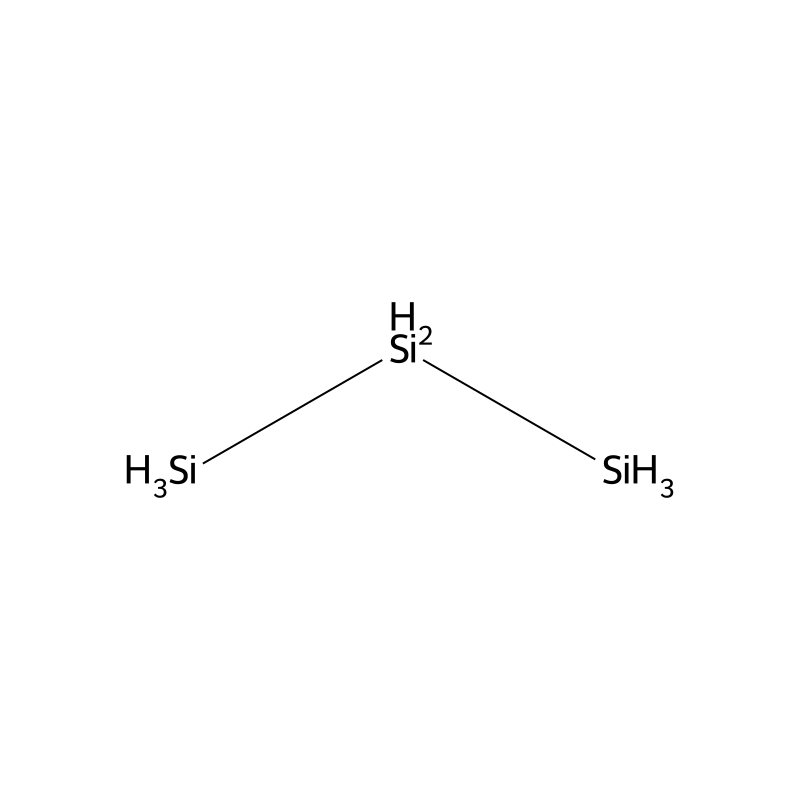Tetrabutylammonium thiocyanate
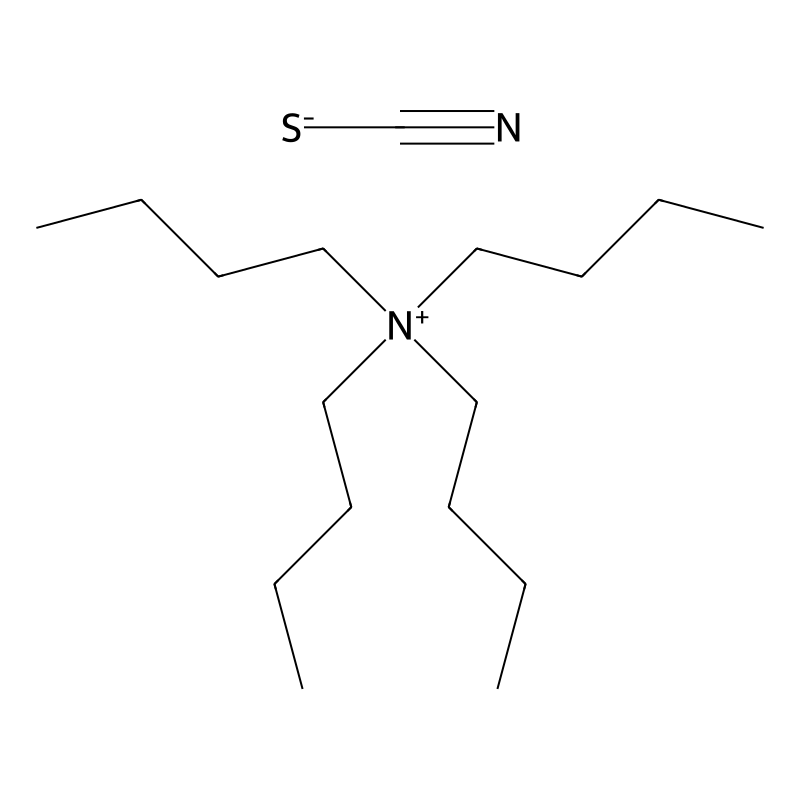
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- Intermediate: TBAT serves as a critical intermediate in the synthesis of various organic compounds. Due to its good solubility in organic solvents and its ability to form ion pairs with negatively charged species, it facilitates the purification and isolation of target molecules []. For instance, TBAT is employed in the synthesis of pharmaceuticals by promoting the precipitation of desired products as their corresponding TBAT salts [].
Organic Reactions
- Reagent: TBAT finds application as a reagent in a range of organic reactions. Its lipophilic nature (attracted to fat) allows it to participate in reactions occurring in non-polar (water-hating) solvents. Here are some examples of its use:
- Nucleophilic Substitution Reactions: TBAT can activate substrates for nucleophilic substitution by complexing with leaving groups, making them more susceptible to attack by nucleophiles [].
- Oxidation Reactions: TBAT can serve as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible (non-mixing) phases like water and organic solvents. This enables oxidation reactions to occur more efficiently [].
- Condensation Reactions: TBAT can promote condensation reactions by promoting the deprotonation of substrates, leading to the formation of new carbon-carbon bonds [].
Electrochemistry
- Electrolyte: TBAT is a useful electrolyte in electrochemical applications due to its high conductivity in organic solvents. It allows for the efficient transport of ions within the electrolyte solution, which is crucial for various electrochemical processes like electroplating and battery research [].
Tetrabutylammonium thiocyanate is an organic compound with the molecular formula . It consists of a tetrabutylammonium cation paired with a thiocyanate anion. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents. Tetrabutylammonium thiocyanate is often utilized in various
- Nucleophilic Substitution Reactions: It can act as a nucleophile, participating in substitution reactions where it replaces halides or other leaving groups in organic compounds .
- Chalcogenation: This compound has been used successfully in the chalcogenation of phosphines, where it serves as a chalcogen atom transfer reagent .
- Synthesis of Alkyl Thiocyanates: It can facilitate the conversion of alkyl halides to alkyl thiocyanates under phase transfer conditions .
Tetrabutylammonium thiocyanate can be synthesized through various methods:
- Reaction of Tetrabutylammonium Bromide with Sodium Thiocyanate: This method involves mixing tetrabutylammonium bromide with sodium thiocyanate in an appropriate solvent to yield tetrabutylammonium thiocyanate .
- Phase Transfer Catalysis: The compound can also be synthesized using phase transfer catalysis techniques, where it aids in the reaction between alkyl halides and thiocyanate ions .
Tetrabutylammonium thiocyanate has several notable applications:
- Phase Transfer Catalyst: It is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
- Synthesis of Thiocyanates: The compound plays a crucial role in the synthesis of various thiocyanates from their corresponding precursors.
- Chemical Research: It is employed in research settings for studying reaction mechanisms and developing new synthetic methodologies.
Tetrabutylammonium thiocyanate shares similarities with several other ammonium salts and thiocyanates. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrabutylammonium Bromide | Commonly used as a phase transfer catalyst | |
| Tetrabutylammonium Chloride | More soluble in non-polar solvents compared to thiocyanate | |
| Ammonium Thiocyanate | Simpler structure, often used for analytical purposes | |
| Benzyltriethylammonium Thiocyanate | More hydrophobic, used in specific organic reactions |
Tetrabutylammonium thiocyanate stands out due to its specific application as a phase transfer catalyst and its effectiveness in facilitating nucleophilic substitutions, making it valuable for synthetic organic chemistry.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
